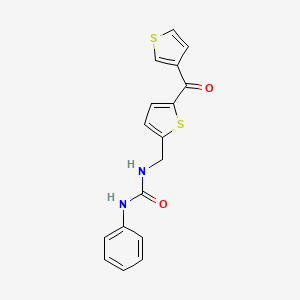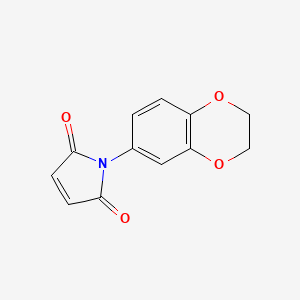![molecular formula C21H32N2O3S B2365048 2-(3,4-Dimethoxyphenyl)-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]acetamide CAS No. 2415469-58-6](/img/structure/B2365048.png)
2-(3,4-Dimethoxyphenyl)-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-Dimethoxyphenyl)-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]acetamide, also known as TAK-659, is a small molecule inhibitor that has been developed to target the B-cell receptor (BCR) signaling pathway. This pathway is crucial for the survival and proliferation of B-cells, which are a type of white blood cell that plays a key role in the immune system. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL).
作用机制
2-(3,4-Dimethoxyphenyl)-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]acetamide works by inhibiting the activity of Bruton's tyrosine kinase (BTK), which is a key component of the BCR signaling pathway. BTK plays a critical role in the survival and proliferation of B-cells by transmitting signals from the BCR to downstream signaling molecules. By inhibiting BTK, 2-(3,4-Dimethoxyphenyl)-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]acetamide blocks the activation of downstream signaling pathways and induces apoptosis in B-cells.
Biochemical and Physiological Effects
In addition to its effects on B-cells, 2-(3,4-Dimethoxyphenyl)-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]acetamide has been shown to have activity against other cell types, such as T-cells and natural killer (NK) cells. 2-(3,4-Dimethoxyphenyl)-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]acetamide has also been shown to inhibit the production of inflammatory cytokines, such as TNF-alpha and IL-6, which are involved in the pathogenesis of autoimmune diseases.
实验室实验的优点和局限性
One advantage of 2-(3,4-Dimethoxyphenyl)-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]acetamide is its specificity for BTK, which reduces the risk of off-target effects. Another advantage is its ability to enhance the activity of other drugs used in the treatment of B-cell malignancies. However, one limitation of 2-(3,4-Dimethoxyphenyl)-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]acetamide is its potential toxicity, which may limit its clinical use. Further studies are needed to determine the optimal dose and dosing schedule of 2-(3,4-Dimethoxyphenyl)-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]acetamide in humans.
未来方向
There are several potential future directions for the development of 2-(3,4-Dimethoxyphenyl)-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]acetamide. One direction is to investigate the use of 2-(3,4-Dimethoxyphenyl)-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]acetamide in combination with other drugs, such as immunomodulatory agents or checkpoint inhibitors, to enhance its antitumor activity. Another direction is to explore the use of 2-(3,4-Dimethoxyphenyl)-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]acetamide in the treatment of autoimmune diseases, such as rheumatoid arthritis or lupus. Finally, further studies are needed to elucidate the molecular mechanisms underlying the activity of 2-(3,4-Dimethoxyphenyl)-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]acetamide and to identify biomarkers that can predict response to treatment.
合成方法
The synthesis of 2-(3,4-Dimethoxyphenyl)-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]acetamide involves several steps, including the preparation of the key intermediate 2-(3,4-dimethoxyphenyl)acetic acid and the coupling of this intermediate with the thian-4-ylpiperidine moiety. The final product is obtained through a series of purification steps, including column chromatography and recrystallization. The synthesis of 2-(3,4-Dimethoxyphenyl)-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]acetamide has been described in detail in a patent application filed by Takeda Pharmaceutical Company Limited.
科学研究应用
2-(3,4-Dimethoxyphenyl)-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]acetamide has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have shown that 2-(3,4-Dimethoxyphenyl)-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]acetamide inhibits BCR signaling and induces apoptosis (programmed cell death) in B-cells. In vivo studies have demonstrated that 2-(3,4-Dimethoxyphenyl)-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]acetamide has antitumor activity in mouse models of CLL, MCL, and DLBCL. 2-(3,4-Dimethoxyphenyl)-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]acetamide has also been shown to enhance the activity of other drugs used in the treatment of B-cell malignancies, such as venetoclax and rituximab.
属性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O3S/c1-25-19-4-3-17(13-20(19)26-2)14-21(24)22-15-16-5-9-23(10-6-16)18-7-11-27-12-8-18/h3-4,13,16,18H,5-12,14-15H2,1-2H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMLTVBAKYGROLA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NCC2CCN(CC2)C3CCSCC3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethoxyphenyl)-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2364967.png)

![1,3-Dimethyl-1-[(1-methylpiperidin-3-yl)methyl]urea](/img/structure/B2364969.png)
![3-benzyl-7-methyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2364970.png)
![[2-Bromo-4-[(Z)-2-cyano-3-(4-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2364974.png)

![8-(Benzo[d][1,3]dioxole-5-carbonyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2364977.png)


![1-[2-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride](/img/structure/B2364983.png)
![N-[(8-Methyl-1,7-dioxaspiro[4.4]nonan-2-yl)methyl]prop-2-enamide](/img/structure/B2364985.png)
![4-[1-(1H-indol-3-yl)-2-nitroethyl]-2-methoxyphenol](/img/structure/B2364987.png)
![8-(4-(dimethylamino)phenyl)-3-(3-hydroxypropyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2364988.png)